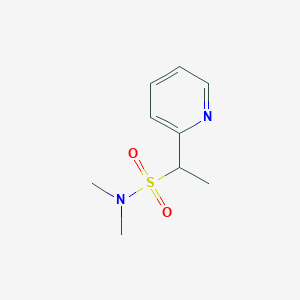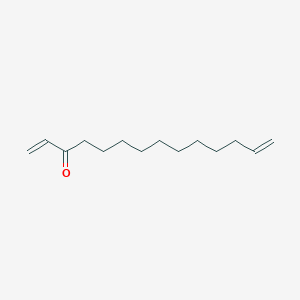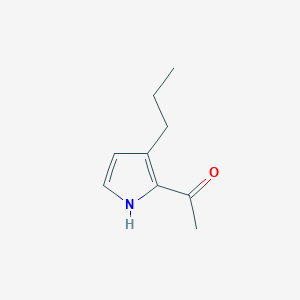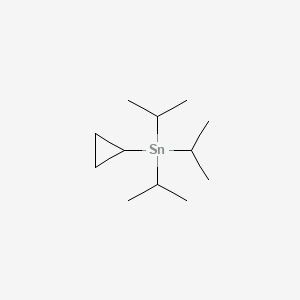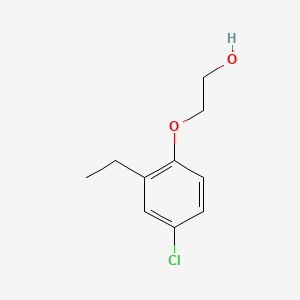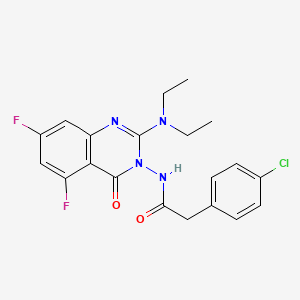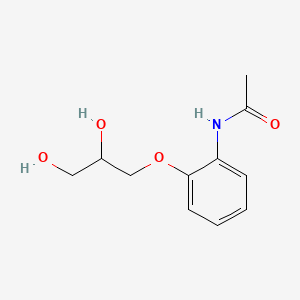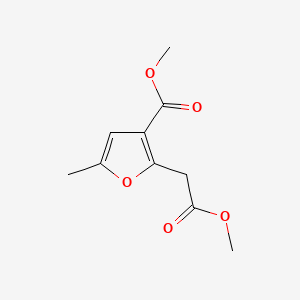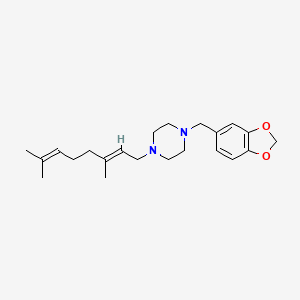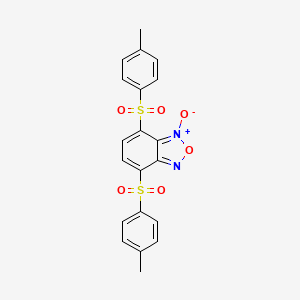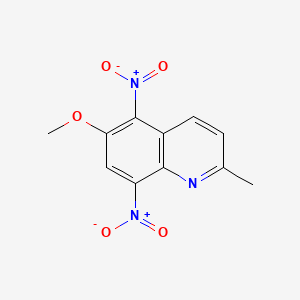
5,8-Dinitro-6-methoxyquinaldine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dinitro-6-methoxyquinaldine is a nitrogen-containing heterocyclic compound with the molecular formula C11H9N3O5 It is a derivative of quinaldine, featuring nitro groups at the 5 and 8 positions and a methoxy group at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dinitro-6-methoxyquinaldine typically involves the nitration of 6-methoxyquinaldine. One common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dinitro-6-methoxyquinaldine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5,8-Diamino-6-methoxyquinaldine.
Substitution: Various substituted quinaldine derivatives depending on the nucleophile used.
Oxidation: Quinolinedione derivatives.
Applications De Recherche Scientifique
5,8-Dinitro-6-methoxyquinaldine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of 5,8-Dinitro-6-methoxyquinaldine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dinitroquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoline: Lacks the nitro groups, resulting in different chemical and biological properties.
5,8-Quinolinedione: Contains a quinone moiety, leading to distinct redox properties and applications.
Uniqueness
5,8-Dinitro-6-methoxyquinaldine is unique due to the combination of nitro and methoxy groups on the quinaldine scaffold
Propriétés
Numéro CAS |
61895-33-8 |
|---|---|
Formule moléculaire |
C11H9N3O5 |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-5,8-dinitroquinoline |
InChI |
InChI=1S/C11H9N3O5/c1-6-3-4-7-10(12-6)8(13(15)16)5-9(19-2)11(7)14(17)18/h3-5H,1-2H3 |
Clé InChI |
JGXMWNIVIDLSHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


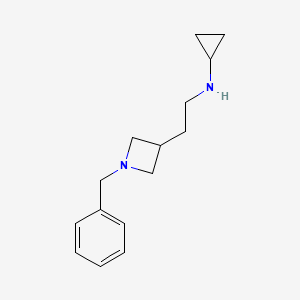
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
